Titanium disulfide

説明

Significance of Titanium Disulfide as a Transition Metal Dichalcogenide (TMD) in Advanced Materials Science

This compound (TiS₂), an inorganic compound with the formula TiS₂, is a prominent member of the transition metal dichalcogenide (TMD) family. wikipedia.org TMDs are a class of materials with the general formula ME₂, where M is a transition metal and E is a chalcogen, such as sulfur, selenium, or tellurium. researchgate.net These materials are characterized by a layered crystal structure, where a plane of metal atoms is sandwiched between two planes of chalcogen atoms. researchgate.netontosight.ai These layers are held together by strong covalent bonds, while weaker van der Waals forces exist between the layers, allowing for processes like exfoliation into two-dimensional (2D) sheets and intercalation, the insertion of guest atoms or molecules between the layers. researchgate.net

TiS₂ crystallizes in a hexagonal structure analogous to cadmium iodide (CdI₂), with the titanium atoms occupying octahedral sites. wikipedia.org Unlike many other TMDs such as Molybdenum disulfide (MoS₂) which are semiconductors, bulk TiS₂ is a semimetal. ossila.com This semimetallic nature arises from a small overlap between the sulfur p-band and the titanium d-band, which results in high electrical conductivity. researchgate.net This high conductivity, combined with its layered structure that facilitates efficient ion intercalation, makes TiS₂ a material of significant interest in advanced materials science. samaterials.com It is also the lightest and among the cheapest of the Group IV and V layered dichalcogenides. wikipedia.orgresearchgate.net The unique combination of these properties underpins its application in various technologies, particularly in energy storage and electronics. ontosight.aisamaterials.com

Table 1: Comparative Properties of Select Transition Metal Dichalcogenides

| Property | This compound (TiS₂) | Molybdenum Disulfide (MoS₂) | Tungsten Disulfide (WS₂) |

|---|---|---|---|

| Crystal Structure | 1T (Octahedral) | 2H (Trigonal Prismatic) | 2H (Trigonal Prismatic) |

| Electronic Behavior | Semimetal | Semiconductor | Semiconductor |

| Bandgap (Bulk) | ~0 eV (overlap) | ~1.2 eV (Indirect) | ~1.3 eV (Indirect) |

| Electrical Conductivity | High (~10³ S/cm) | Low (~10⁻² S/cm) | Low (~10⁻³ S/cm) |

| Intercalation Capacity | High | Moderate | Moderate |

This table presents a summary of comparative properties based on data found in sources.

Evolution of Research Trajectories in TiS₂ Studies

The scientific investigation of this compound dates back to the early 20th century, with initial synthesis methods involving the direct reaction of elemental titanium and sulfur at high temperatures, typically around 500°C. wikipedia.org However, a pivotal moment in TiS₂ research occurred in 1973 when M. Stanley Whittingham, then at Exxon, demonstrated its potential as a high-energy-density cathode material for rechargeable lithium batteries. wikipedia.orgbritannica.com This discovery was foundational to the development of modern lithium-ion batteries and sparked a wave of research into TiS₂ for energy storage applications. britannica.comakacje10.waw.pl The key to this application was the reversible intercalation of lithium ions into the van der Waals gaps of the TiS₂ layered structure. wikipedia.org

The 1980s and 1990s saw significant advancements in synthesis techniques, moving beyond simple high-temperature reactions. Methods such as chemical vapor deposition (CVD), often using titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S) as precursors, were developed to produce purer, more crystalline TiS₂ films. wikipedia.orgprincetonpowder.com While TiS₂ was eventually replaced by higher-voltage cobalt and manganese oxides in many commercial batteries, research interest did not wane. wikipedia.orgbritannica.com Instead, it shifted towards exploring novel morphologies and advanced synthesis routes. wikipedia.org

Recent decades have focused on creating TiS₂ with specialized structures, including nanotubes, nanoclusters, whiskers, nanodisks, and fullerene-like materials, to harness the unique properties that emerge at the nanoscale. wikipedia.orgacs.org Furthermore, sophisticated synthesis methods like atomic layer deposition (ALD) and thio sol-gel processes have been developed. rsc.orgsynchrotron-soleil.fr The ALD/MLD (molecular layer deposition) approach, for instance, allows for a two-step process that separates material growth from crystallization, enabling precise control over the fabrication of ultrathin films for next-generation electronics and energy storage devices. synchrotron-soleil.fr

Scope and Academic Context of Contemporary TiS₂ Investigations

Contemporary research on this compound is broad and multidisciplinary, spanning chemistry, materials science, and physics. The primary focus remains on leveraging its unique electronic and structural properties for technological applications.

Energy Storage: TiS₂ continues to be a material of high interest for energy storage. While its use in conventional lithium-ion batteries has diminished, it is actively investigated for all-solid-state batteries, where its compatibility with solid electrolytes is an advantage. wikipedia.orgmtikorea.co.kr Research extends to its use as an electrode material for other alkali-ion batteries, including sodium-ion (Na-ion) and calcium-ion (Ca-ion) systems, which are being explored as alternatives to lithium-based technologies. samaterials.comaip.orgmdpi.com Its high conductivity and surface area also make it a promising material for supercapacitors, which require rapid charge and discharge cycles. samaterials.compassive-components.eu Studies have shown that coating carbon nanotubes with TiS₂ can create pseudocapacitors with high energy density and a stable, wide operating voltage. passive-components.eu

Catalysis: The unique surface properties of TiS₂ make it a candidate for various catalytic processes. It has shown potential in the hydrogen evolution reaction (HER) and for the electrocatalytic reduction of carbon dioxide (CO₂) to carbon monoxide (CO). ontosight.aisamaterials.comacs.org In CO₂ reduction, the sulfur planes of semimetallic TiS₂ provide active sites for CO₂ binding and conversion, offering an earth-abundant alternative to noble metal catalysts. acs.org

Electronics and Optoelectronics: The semimetallic nature of bulk TiS₂ and the semiconducting properties of its monolayer form make it a versatile material for electronic applications. ossila.comprincetonpowder.com Research is ongoing into its use in thin-film transistors, sensors, and as a conductive coating. samaterials.comprincetonpowder.com Doping TiS₂ with other transition metals is being explored as a strategy to tune its electronic structure and enhance properties like ion adsorption for battery anodes. aip.orgarxiv.org Its potential use in photovoltaics as a hole transport layer in perovskite solar cells or as a component in thin-film solar cells is also an active area of investigation. princetonpowder.comresearchgate.net

Table 2: Summary of Contemporary Research Findings for this compound

| Research Area | Key Findings and Developments |

|---|---|

| Energy Storage | - Demonstrated reversible intercalation of Ca²⁺ ions in aqueous electrolytes, suggesting applicability for aqueous calcium-ion batteries. mdpi.com- Doping with transition metals like iron or cobalt can significantly enhance adsorption energies and open-circuit voltage for sodium and potassium ions. aip.org- Used as a cathode material, Li/TiS₂ batteries show rapid and reversible intercalation. Further lithiation beyond intercalation can trigger multi-step conversion reactions, potentially offering higher capacity. wikipedia.orgosti.gov- TiS₂-coated carbon nanotubes create high-performance supercapacitors with high energy density and operational stability. passive-components.eu |

| Catalysis | - Semimetallic TiS₂ thin films act as efficient electrocatalysts for converting CO₂ to CO. acs.org- Shows potential as a catalyst for the hydrogen evolution reaction. ontosight.aisamaterials.com |

| Synthesis & Morphology | - Advanced synthesis methods like atomic layer deposition/molecular layer deposition (ALD/MLD) enable precise, scalable fabrication of ultrathin films. synchrotron-soleil.fr- Various nanostructures, including flower-like and flake-like morphologies, nanotubes, and whiskers, have been synthesized using solution-based and vapor-phase methods. wikipedia.orgacs.org |

| Electronics | - Bulk TiS₂ is a semimetal, but its monolayer form can be a semiconductor, with the transition influenced by strain or pressure. ossila.com- Investigated as a p-type hole transport layer in perovskite solar cells, with a tunable bandgap. researchgate.net |

特性

IUPAC Name |

bis(sulfanylidene)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJRPNFOLVDFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

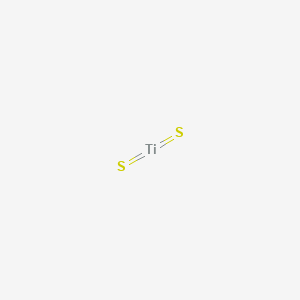

S=[Ti]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Ti, TiS2 | |

| Record name | TITANIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium disulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_disulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065203 | |

| Record name | Titanium sulfide (TiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium disulfide appears as a yellow or gray powder with an unpleasant odor that is used as a solid lubricant. Contact with the material may cause burns to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation or skin absorption., Yellow or grey solid with an unpleasant odor; [CAMEO] Green powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |

| Record name | TITANIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12039-13-3 | |

| Record name | TITANIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium sulfide (TiS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium sulfide (TiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Fabrication Methodologies of Titanium Disulfide

Direct Elemental Reaction Processes

Direct reaction of titanium and sulfur represents a fundamental approach to synthesizing titanium disulfide. This method, while straightforward in principle, requires careful control of reaction conditions to achieve the desired stoichiometry and crystallinity.

High-Temperature Solid-State Synthesis Approaches

A prevalent method for producing bulk this compound involves the direct reaction of stoichiometric amounts of titanium and sulfur powders at elevated temperatures. diva-portal.orgresearchgate.net The precursors are typically mixed, sealed in an evacuated quartz ampoule, and heated in a furnace. diva-portal.org For instance, a common procedure involves heating the mixture at 700°C for 24 hours. diva-portal.org Another approach utilizes a solid-gas reaction between titanium powder and sulfur at temperatures ranging from 500-600°C. researchgate.net The synthesis of bulk TiS₂ has also been achieved by reacting the elements at temperatures between 1000-1100 °C in an evacuated quartz bomb. acs.org These high-temperature methods facilitate the diffusion and reaction of the elements to form crystalline TiS₂. diva-portal.orgresearchgate.net

Controlled Growth of Stoichiometric Phases

Achieving the correct stoichiometry is critical, as deviations can lead to the formation of other titanium sulfide phases, such as TiS₃, which can significantly alter the material's properties. researchgate.netacs.org The control of stoichiometric phases in direct elemental reactions is primarily managed by the initial ratio of sulfur to titanium and the reaction temperature. acs.org For example, to obtain TiS₂, an initial S to Ti ratio of 2 is used. acs.org Conversely, maintaining a sulfur to titanium ratio above 3 is necessary for the synthesis of TiS₃. acs.org Temperature also plays a crucial role; for instance, TiS₃ must be synthesized at or below 550 °C to prevent the pyrolysis of sulfur from the structure. acs.org Sulfur-deficient TiS₂-x can be intentionally prepared through high-temperature vacuum annealing of TiS₂. researchgate.net

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a versatile technique for growing high-quality thin films of this compound on various substrates. This method involves the reaction of volatile precursors in the gas phase, leading to the deposition of a solid film on a heated substrate.

Precursor Selection and Reaction Kinetics

The choice of precursors is a critical aspect of the CVD process for TiS₂. A common approach utilizes titanium tetrachloride (TiCl₄) and a sulfur source, such as hydrogen sulfide (H₂S) or organothiols. wikipedia.orgosti.govoup.com The reaction of TiCl₄ and H₂S typically occurs at temperatures above 400 °C. acs.orgoup.com More recently, metal-organic precursors like tetrakis(dimethylamido)titanium ([Ti(NMe₂)₄]) and tert-butylthiol have been employed, allowing for deposition at lower temperatures. acs.orgresearchgate.net For example, TiS₂ films have been deposited from [Ti(NMe₂)₄] and ButSH. researchgate.net Single-source precursors, such as Ti(S-t-Bu)₄, have also been investigated, which can produce stoichiometric films at temperatures between 110 and 350 °C. acs.org The reaction kinetics are influenced by factors such as precursor flow rates, substrate temperature, and pressure. For instance, in the TiCl₄/H₂S system, the maximum deposition rate was achieved at 700-800 °C with a specific gas flow ratio. oup.comcapes.gov.br An innovative approach involves the in situ generation of a volatile titanium chloride precursor by reacting titanium powder with an NH₄Cl promoter, enabling a CVD process at ambient pressure. mit.edumit.edu

Film Growth and Crystallization Control

The morphology and crystallinity of the deposited TiS₂ films are strongly dependent on the CVD process parameters. oup.comcapes.gov.br Well-formed TiS₂ crystals have been grown at 600 °C or by using a low flow ratio of H₂S to TiCl₄. oup.comcapes.gov.br The substrate also plays a role in the film's properties. For example, hexagonal (001)-oriented TiS₂ can be deposited on ZnS substrates. researchgate.net The temperature is a key parameter for controlling crystallization; films deposited at lower temperatures may be weakly crystalline or amorphous, while higher temperatures promote the formation of highly crystalline structures. researchgate.net For instance, films grown from Ti(S-t-Bu)₄ on quartz at 270 °C exhibit a different morphology compared to those grown at 150 °C. acs.org A two-step method involving the deposition of a metal film followed by sulfurization in H₂S gas has been used to synthesize large-area films at temperatures as low as 500 °C. aip.orgaip.org

Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD)

Atomic Layer Deposition (ALD) and the related Molecular Layer Deposition (MLD) are advanced thin-film deposition techniques that offer precise, atomic-level control over film thickness and composition. These methods are based on sequential, self-limiting surface reactions.

For TiS₂, ALD has been successfully demonstrated using precursors like titanium tetrachloride (TiCl₄) and hydrogen sulfide (H₂S). researchgate.netaip.orgresearchgate.net This process has an ALD temperature window of 125–200 °C, with a saturated growth rate of approximately 0.5 Å/cycle. aip.orgresearchgate.netosti.gov Another precursor combination for ALD is tetrakis(dimethylamido)titanium (TDMAT) and H₂S, which can be used at deposition temperatures between 120 and 180°C. researchgate.netsci-hub.se The growth per cycle (GPC) can vary depending on the deposition temperature, ranging from 0.15 to 0.5 Å. researchgate.netsci-hub.se

Phase control between metallic TiS₂ and semiconducting TiS₃ has been achieved by carefully tuning the deposition temperature and the coreactant composition in an ALD process. sci-hub.senih.govresearchgate.net For example, at 100 °C, using H₂S gas as the coreactant yields TiS₂, while using an H₂S plasma results in the formation of TiS₃. acs.orgsci-hub.senih.gov This is attributed to the generation of S₂ species in the plasma. acs.orgnih.gov

A hybrid ALD/MLD approach has also been developed, combining the inorganic precursor tetrakis(dimethylamido)titanium with an organic sulfur-containing molecule like 1,2-ethanedithiol. synchrotron-soleil.fracs.org This two-step process involves the initial growth of an amorphous Ti-thiolate film at a low temperature (e.g., 50 °C), followed by a thermal annealing step (e.g., at 450 °C) to convert it into crystalline TiS₂. acs.orgaip.orgresearchgate.net This method separates the film growth from crystallization, allowing for precise control over the final film structure. synchrotron-soleil.fr

Low-Temperature Phase-Controlled TiS2 and TiS3 Synthesis

The synthesis of titanium sulfide (TiSₓ) nanolayers with precise control over their phase and thickness at low temperatures has been a significant area of research. researchgate.netresearchgate.netacs.org Atomic Layer Deposition (ALD) has emerged as a key technique for this purpose, allowing for the phase-controlled synthesis of metallic this compound (TiS₂) and semiconducting titanium trisulfide (TiS₃). researchgate.netacs.org

A crucial factor in determining the resulting phase is the careful tuning of the deposition temperature and the composition of the coreactant. researchgate.netacs.orgacs.org For instance, using ALD, TiS₂ can be prepared at 100°C with hydrogen sulfide (H₂S) gas as the coreactant. researchgate.netacs.org In contrast, TiS₃ is synthesized at the same temperature (100°C) but by employing an H₂S plasma as the coreactant. researchgate.netacs.orgacs.org It is speculated that the presence of S₂ species in the H₂S plasma is conducive to the formation of the TiS₃ phase at this low temperature. researchgate.netacs.orgacs.org

The ability to switch between the synthesis of TiS₂ and TiS₃ simply by altering the coreactant between H₂S gas and H₂S plasma at a constant low temperature of 100°C demonstrates a significant level of control over the material's properties. sci-hub.se This phase control is critical as it directly influences the electrical characteristics of the resulting material, opening up possibilities for fabricating novel electronic devices. acs.org

Influence of Sulfur Coreactants and Deposition Temperature on Phase Control

The phase of titanium sulfide synthesized via Atomic Layer Deposition (ALD) is highly dependent on both the sulfur coreactant and the deposition temperature. researchgate.netacs.orgnih.gov These two parameters can be modulated to selectively produce either this compound (TiS₂) or titanium trisulfide (TiS₃). acs.orgsci-hub.se

The choice of sulfur coreactant plays a pivotal role. At a deposition temperature of 100°C, using H₂S gas results in the formation of TiS₂, while using an H₂S plasma leads to the synthesis of TiS₃. acs.orgsci-hub.se The generation of S₂ species within the H₂S plasma is believed to be the key factor enabling the formation of the TiS₃ phase at such a low temperature. researchgate.netacs.orgacs.org

Deposition temperature is another critical variable for phase control, particularly in Plasma-Enhanced ALD (PE-ALD). acs.orgnih.gov While TiS₃ is formed at 100°C using a H₂S plasma, increasing the temperature above this point leads to a transition to TiS₂ formation. acs.orgnih.gov Specifically, at deposition temperatures of 150°C and 200°C, PE-ALD yields crystalline 1T-TiS₂. acs.orgsci-hub.se This transition temperature of around 100°C in PE-ALD is significantly lower than the 550°C required in conventional Chemical Vapor Transport (CVT) methods. acs.orgsci-hub.se In contrast, for thermal ALD using H₂S gas, no phase change from TiS₂ is observed across the investigated temperature range. nih.gov

The interplay between the sulfur partial pressure and the synthesis temperature dictates the thermodynamic favorability of TiS₃ formation over its pyrolysis to TiS₂. acs.orgsci-hub.se This relationship provides the fundamental basis for achieving phase control by adjusting the coreactant and deposition temperature during the ALD process. acs.orgsci-hub.se

Table 1: Effect of Deposition Temperature and Sulfur Coreactant on Titanium Sulfide Phase in ALD

| Deposition Temperature (°C) | Sulfur Coreactant | Resulting Phase |

| 100 | H₂S gas | TiS₂ |

| 100 | H₂S plasma | Amorphous TiS₃ |

| 150 | H₂S plasma | Crystalline 1T-TiS₂ |

| 200 | H₂S plasma | Crystalline 1T-TiS₂ |

This table summarizes the outcomes of ALD synthesis under different conditions as reported in the literature. acs.orgsci-hub.senih.gov

In-Situ Mechanistic Probing of Film Growth

The fabrication of ultrathin this compound (TiS₂) films with precise control necessitates a deep understanding of the underlying chemical and structural mechanisms at each stage of the growth process. synchrotron-soleil.fr Traditional methods often face challenges due to the simultaneous occurrence of atomic growth and crystallization. synchrotron-soleil.fr To overcome this, innovative approaches that separate these two processes are being investigated, with in-situ techniques providing invaluable real-time insights. synchrotron-soleil.frrsc.org

Real-time Monitoring of Chemical and Structural Dynamics

In-situ characterization techniques are crucial for monitoring the dynamic changes that occur during film growth in real-time. oup.commdpi.com Techniques such as in-situ X-ray absorption spectroscopy (XAS), X-ray fluorescence (XRF), X-ray reflectivity (XRR), and ellipsometry, often performed at synchrotron facilities, offer unprecedented views into the evolution of TiS₂ films. synchrotron-soleil.fr These methods allow for the simultaneous characterization of both the chemical state and physical structure of the film as it forms. synchrotron-soleil.fr By directly observing the material during synthesis, researchers can gain a comprehensive understanding of the transformation pathways and reaction kinetics. mdpi.com For instance, in-situ laboratory X-ray diffraction (XRD) has been used to reveal how additives like TiS₂ can enhance the reaction efficiency of sulfur reduction during battery cycling. uq.edu.au

Elucidation of Precursor-Substrate Interactions

The initial interaction between the precursor molecules and the substrate surface is a critical step that dictates the subsequent film growth. In-situ studies, particularly when combined with theoretical calculations like density functional theory (DFT), can effectively elucidate the nature of these interactions. synchrotron-soleil.frrsc.org For example, in the ALD/MLD (atomic layer deposition/molecular layer deposition) synthesis of TiS₂, in-situ XAS has been instrumental in revealing the bonding mechanisms at the interface between the growing film and the SiO₂ substrate. rsc.orgnih.gov Understanding these precursor-substrate interactions is fundamental to controlling the orientation and quality of the final TiS₂ film. rsc.org

Formation and Transformation of Amorphous Intermediate Phases

In many advanced synthesis strategies for TiS₂, an amorphous intermediate phase is intentionally formed before being converted to the final crystalline structure. rsc.orgnih.gov This approach allows for greater control over the film's properties. synchrotron-soleil.fr In-situ techniques are essential for tracking the formation and subsequent transformation of these amorphous phases. For example, the growth of an amorphous Ti-thiolate film via a hybrid ALD/MLD process has been studied in detail. rsc.orgnih.govacs.org Real-time monitoring reveals the progressive incorporation of sulfur into this amorphous matrix. rsc.orgnih.gov Subsequent annealing then facilitates the transformation of this amorphous Ti-thiolate into nanocrystalline TiS₂. synchrotron-soleil.fr This transformation often involves the simultaneous loss of sulfur, a process that can be precisely monitored using in-situ methods. rsc.orgnih.gov

Strategies for Separating Growth and Crystallization

A significant challenge in fabricating high-quality, ultrathin films of this compound (TiS₂) is the concurrent nature of atomic growth and crystallization in conventional deposition techniques. synchrotron-soleil.fr This can lead to a lack of precise control over the final crystal structure. synchrotron-soleil.fr To address this, researchers have developed innovative strategies that decouple the growth process from the crystallization step. synchrotron-soleil.frrsc.org

A prominent and effective approach is a two-step process that combines atomic layer deposition/molecular layer deposition (ALD/MLD) with a subsequent thermal annealing step. synchrotron-soleil.frrsc.orgnih.gov

The initial step involves the low-temperature deposition of an amorphous film. synchrotron-soleil.frrsc.org In one such method, a hybrid ALD/MLD process at a low temperature of 50°C is used to grow an amorphous Ti-amidothiolate film. acs.org This process allows for precise, self-limiting growth, ensuring excellent thickness control. researchgate.net The resulting amorphous film, often a Ti-thiolate, is then subjected to a second step: thermal annealing. rsc.orgnih.gov

The annealing step is critical as it provides the energy required for the transformation of the amorphous precursor film into a crystalline TiS₂ structure. synchrotron-soleil.frnih.gov For instance, annealing the amorphous Ti-amidothiolate film at 450°C under a forming gas atmosphere (H₂/Ar) converts it into lamellar TiS₂. acs.org Similarly, amorphous TiS₃ films grown by PE-ALD can be annealed at 400°C in a sulfur-rich atmosphere to improve their crystallinity. acs.orgacs.org

This two-step synthesis approach, which intentionally separates the growth of an amorphous intermediate from its final crystallization, has been validated as an effective strategy. rsc.orgnih.gov In-situ studies have confirmed that the annealing step induces the transformation of the Ti-thiolate into nanocrystalline TiS₂ while simultaneously causing some sulfur loss. rsc.orgnih.gov This methodology provides a pathway to fabricate ultrathin TiS₂ films with tailored properties, including controlled thickness and a textured structure where the lamellar layers tend to be parallel to the substrate. synchrotron-soleil.fracs.org

Solution-Based Synthesis Routes

Solution-based methods offer a versatile and controllable approach to synthesizing this compound (TiS2), particularly for producing nanostructured materials with tailored properties. These routes generally involve the reaction of titanium and sulfur precursors in a liquid medium, allowing for greater control over reaction conditions compared to traditional solid-state methods.

Hydrothermal and Solvothermal Methods for Nanostructure Generation

Hydrothermal and solvothermal synthesis are prominent techniques for producing crystalline TiS2 nanostructures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel called an autoclave. This approach allows for the formation of various nanostructures with controlled morphology and size. researchgate.netspringerprofessional.deuum.edu.my

For instance, nanostructured TiS2 with a hexagonal crystal structure has been successfully synthesized via a hydrothermal method using titanium tetra isopropoxide as the titanium source and thiourea as the sulfur source. researchgate.netspringerprofessional.de Another study demonstrated the synthesis of titania (TiO2) and sodium titanate nanostructures through a hydrothermal process starting with this compound. ntu.edu.sg This highlights the versatility of the method in producing different titanium-based compounds.

The final characteristics of the synthesized TiS2 nanostructures are highly dependent on the reaction parameters, including time, temperature, and the concentration of precursors. These parameters influence the nucleation and growth kinetics of the crystals, thereby determining the size, shape, and crystallinity of the final product.

Temperature: The synthesis temperature plays a critical role in the phase and morphology of the resulting materials. For example, in the hydrothermal synthesis of titania from titanates, increasing the temperature from 120°C to 220°C can lead to phase changes from sodium titanate to anatase. ntu.edu.sg In the solvothermal synthesis of TiS2 from titanium tetrachloride and elemental sulfur, the injection temperature of the precursor is a key factor in determining whether 2D flake-like or 3D flower-like nanostructures are formed. acs.org

Time: The duration of the hydrothermal or solvothermal reaction affects the completion of the reaction and the growth of the nanostructures. Shorter reaction times may result in amorphous or poorly crystalline products, while longer durations generally lead to higher crystallinity and larger particle sizes. For instance, TiS2-derived sodium titanate compounds can be synthesized in a relatively short duration of 6 hours under low alkaline concentrations. ntu.edu.sg

Precursor Concentration: The concentration of titanium and sulfur precursors influences the nucleation rate and the final morphology of the TiS2 nanostructures. Varying the concentration of thiourea in the hydrothermal synthesis of TiS2 has been shown to affect the resulting material. researchgate.netspringerprofessional.de The control of precursor concentration is a key strategy for tuning the properties of the synthesized nanomaterials. mdpi.com

The following table summarizes the influence of key reaction parameters on the synthesis of titanium-based nanostructures via hydrothermal/solvothermal methods.

| Reaction Parameter | Effect on Nanostructure Properties |

| Temperature | Influences crystal phase, morphology, and crystallinity. Higher temperatures can promote phase transformations and crystal growth. ntu.edu.sgacs.org |

| Time | Affects the degree of crystallinity and particle size. Longer reaction times generally lead to more crystalline and larger nanostructures. ntu.edu.sg |

| Precursor Concentration | Impacts nucleation rate and morphology of the final product. researchgate.netspringerprofessional.de |

| pH/Alkalinity | Determines the type of nanostructure formed (e.g., rutile TiO2 nanorods at highly acidic conditions vs. sodium titanate nanobelts at highly alkaline conditions). ntu.edu.sg |

Morphological Control of Nanostructured TiS2

A significant advantage of solution-based synthesis routes is the ability to control the morphology of the resulting nanostructures. By carefully adjusting the reaction conditions, various TiS2 morphologies, such as nanoflakes, nanoflowers, and nanoparticles, can be achieved. researchgate.netacs.org

For example, a facile solution method reacting titanium tetrachloride with elemental sulfur in 1-octadecene has been used to synthesize both three-dimensional flower-like and two-dimensional flake-like TiS2 nanostructures. acs.org The key to controlling the morphology in this case was the injection temperature of the precursor. A lower injection temperature (150°C) resulted in the formation of flake-like nanostructures, while a higher injection temperature (300°C) led to flower-like morphologies. acs.org This control is attributed to the different nucleation mechanisms at varying temperatures. acs.org

Similarly, the hydrothermal synthesis of TiS2 using titanium tetra isopropoxide and thiourea has been shown to produce nanostructured thick films. researchgate.netspringerprofessional.de The morphology of these films, as analyzed by scanning electron microscopy (SEM), is influenced by the synthesis conditions. researchgate.netspringerprofessional.de

Thio Sol-Gel Processes from Metal Thiolate Precursors

The thio sol-gel process is another solution-based method for synthesizing this compound. This technique is analogous to the more common oxide sol-gel process but uses sulfur-containing precursors. It involves the reaction of a metal precursor, such as a titanium thiolate or alkoxide, with a sulfurizing agent like hydrogen sulfide (H2S). researchgate.netrsc.orgresearchgate.netresearchgate.net This process can yield amorphous precursors that are subsequently annealed to form crystalline TiS2. researchgate.netresearchgate.netresearchgate.net

The chemistry of the precursors and the precipitation mechanism are central to the thio sol-gel process. Titanium(IV) thiolates, such as [Ti(SBut)4], and titanium alkoxides, like titanium isopropoxide, are commonly used as metal sources. researchgate.netrsc.orgresearchgate.netresearchgate.net

When a titanium thiolate precursor is dissolved in a solvent like toluene and reacted with H2S at room temperature, a black precipitate forms immediately. rsc.orgcapes.gov.br The proposed mechanism involves the replacement of the thiolate (–SR) ligands with hydrosulfide (–SH) groups from H2S. rsc.org This is similar to the hydrolysis and condensation reactions that occur in traditional oxide sol-gel processes. researchgate.netresearchgate.netresearchgate.net

In the case of titanium alkoxide precursors, the reaction with H2S leads to the partial replacement of alkoxy groups with hydrosulfide moieties, forming an amorphous titanium alkoxy-sulfide precursor. researchgate.netresearchgate.netresearchgate.net This process is described as a thiolysis-condensation mechanism. researchgate.netresearchgate.netresearchgate.net

The following table details some of the titanium thiolate precursors used in the thio sol-gel synthesis of TiS2. rsc.orgrsc.orgcapes.gov.br

| Precursor | Formula |

| Titanium(IV) tert-butanethiolate | [Ti(SBut)4] |

| Diethylammonium nonakis(benzylthiolato)dititanate(IV) | [Et2NH2][Ti2(SCH2Ph)9] |

| Diethylammonium tetrakis(pentafluorophenylthiolato)(diethylamido)titanate(IV) | [Et2NH2][Ti(SC6F5)4(NEt2)] |

| Tri(diethylammonium) pentakis(pentafluorophenylthiolato)titanate(IV) bis(pentafluorophenylthiolate) | [Et2NH2]3[Ti(SC6F5)5][SC6F5]2 |

The precipitate obtained from the thio sol-gel process is typically amorphous. A subsequent annealing step at elevated temperatures is necessary to induce crystallization and form the desired TiS2 phase. The annealing temperature and atmosphere significantly influence the crystallinity and the potential formation of defects or secondary phases.

Annealing the amorphous precursor in a stream of H2S at 800°C has been shown to produce pure, hexagonal TiS2. researchgate.netrsc.orgcapes.gov.br However, annealing at a lower temperature of 600°C under H2S can result in a mixture of crystalline TiS2 and another titanium sulfide phase, Ti1.25S2. rsc.orgcapes.gov.br This indicates that the annealing temperature is a critical parameter for controlling the stoichiometry and phase purity of the final product. The presence of H2S during annealing helps to ensure complete sulfidation and prevent the formation of titanium oxides. rsc.org

Morphological Evolution during Sol-Gel Synthesis

The sol-gel process, specifically the thio-sol-gel method, offers a versatile route for synthesizing this compound (TiS₂) powders with varied morphologies. researchgate.net This process involves the reaction of titanium alkoxides with hydrogen sulfide (H₂S) to form an amorphous titanium alkoxy-sulfide precursor. researchgate.net This precursor can then be converted to crystalline TiS₂ through heat treatment in a flowing H₂S gas stream. researchgate.net

A key advantage of this method is the ability to control the morphology of the final TiS₂ powder by manipulating the heat-treatment conditions. Researchers have demonstrated that by adjusting these conditions, it is possible to influence both the shape of the sulfide powder and its defect concentration. researchgate.net This control allows for the synthesis of TiS₂ with morphologies ranging from randomly agglomerated particles to well-defined, radially oriented crystallites. researchgate.net The resulting crystallite sizes can be tuned from less than 0.5 µm to 2 µm, with defect concentrations (represented as x in Ti₁₊ₓS₂) varying between 0.003 and 0.03. researchgate.net The process typically begins with the reaction of a titanium(IV) thiolate precursor with H₂S at room temperature, which forms a precipitate. researchgate.net Annealing this precipitate at temperatures around 800°C under H₂S leads to the formation of pure, hexagonal this compound. researchgate.net

Liquid-Phase Synthesis of Varied TiS₂ Nanostructures

Liquid-phase synthesis provides a low-cost and scalable colloidal approach for producing this compound nanostructures. acs.orgbilkent.edu.tr This bottom-up method allows for significant control over the final product's morphology. acs.orgrsc.org

Control of Morphology (Flower-like, Flake-like) via Injection Temperature

A critical parameter in the liquid-phase synthesis of TiS₂ is the injection temperature of the titanium precursor. acs.orgresearchgate.net By adjusting this temperature, it is possible to selectively synthesize different nanostructured morphologies, such as three-dimensional (3D) flower-like structures or two-dimensional (2D) flake-like structures. acs.orgrsc.org

In a typical synthesis, titanium tetrachloride (TiCl₄) is injected into a hot solution of elemental sulfur dissolved in a non-coordinating solvent like 1-octadecene. acs.org The injection temperature directly influences the nucleation and growth kinetics, thereby determining the final morphology. acs.orgresearchgate.net

Flower-like Nanostructures: When TiCl₄ is injected at a high temperature, such as 300°C, the reaction conditions favor the formation of elegant, 3D flower-like nanostructures. acs.orgrsc.org Time-dependent studies suggest a growth mechanism that begins with amorphous globules, followed by the appearance of crystalline platelets on the surface, which then grow into "petals" radiating from a central core. researchgate.net

Flake-like Nanostructures: Conversely, injecting the titanium precursor at a lower temperature of 150°C, followed by a gradual increase to 300°C, results in the formation of 2D flake-like nanostructures. acs.org

This method represents a simple, one-step solution-phase route to achieve morphological control of TiS₂ nanostructures without the need for complex techniques. acs.org

| Injection Temperature | Resulting Morphology | Dimensionality |

|---|---|---|

| 300°C | Flower-like | 3D |

| 150°C | Flake-like | 2D |

Top-Down Fabrication Methods

Top-down fabrication methods begin with bulk, crystalline this compound and reduce its dimensions to the nanoscale, typically to produce 2D nanosheets. These techniques rely on overcoming the weak van der Waals forces that hold the individual TiS₂ layers together. acs.orgresearchgate.net

Mechanical Exfoliation of Bulk TiS₂ Crystals

Mechanical exfoliation is a foundational top-down technique for isolating single or few-layer 2D materials from their bulk layered parent crystals. While widely known for producing graphene, this method is also applicable to other van der Waals crystals like this compound. The process typically involves using adhesive tape to repeatedly peel layers from a high-quality bulk TiS₂ crystal until atomically thin flakes are achieved. These thin flakes can then be transferred to a substrate for further characterization and device fabrication. This method is valued for producing high-quality, pristine nanosheets, though it is generally a low-yield process not suited for large-scale production.

Electrochemical Intercalation and Subsequent Exfoliation

Electrochemical exfoliation is a scalable and efficient method for producing 2D TiS₂ nanosheets. rsc.orgchinesechemsoc.org The process begins with using a bulk TiS₂ material as an electrode in an electrochemical cell. wangresearchgroup.org

The first step is electrochemical intercalation, where ions are driven between the layers of the TiS₂ crystal by an applied voltage. wangresearchgroup.org For TiS₂, this often involves the intercalation of lithium ions (Li⁺) to form LiₓTiS₂. wangresearchgroup.org This intercalation process weakens the van der Waals interactions that bind the layers together. wangresearchgroup.org In some variations, larger organic ions, such as tetrabutylammonium (TBA⁺), are used. rsc.org

Following intercalation, the material is typically subjected to ultrasonication in a solvent like water or isopropanol. rsc.orgwangresearchgroup.org The mechanical agitation provided by the sonication is then sufficient to overcome the weakened interlayer forces, resulting in the exfoliation of the bulk material into a colloidal suspension of single- or few-layer TiS₂ nanosheets. wangresearchgroup.org This technique is noted for its speed and potential for large-scale production. rsc.orgchinesechemsoc.org

Organolithium Chemistry for 2D Nanosheet Exfoliation

A widely used chemical exfoliation method for producing 2D TiS₂ nanosheets involves organolithium chemistry. bilkent.edu.trresearchgate.netscribd.com This technique is a powerful tool for intercalating and subsequently exfoliating bulk TiS₂ powders. bilkent.edu.tr

The process typically involves mixing bulk TiS₂ powder with an organolithium reagent, most commonly n-butyllithium (n-BuLi), in a non-polar solvent like hexane. acs.orgbilkent.edu.tr The mixture is stirred in a sealed container, often at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours), to facilitate the intercalation of lithium ions from the n-butyllithium into the TiS₂ structure. bilkent.edu.tr This results in the formation of lithium-intercalated TiS₂ (LiₓTiS₂). acs.org

After intercalation, the product is washed to remove excess reagent and byproducts. bilkent.edu.tr The final step is exfoliation, which is achieved by dispersing the LiₓTiS₂ powder in deionized water and applying ultrasonication, often in an ice bath. bilkent.edu.tr The intercalated lithium ions react with water, producing lithium hydroxide (LiOH) and hydrogen gas (H₂), which helps to force the layers apart and results in a suspension of 2D TiS₂ nanosheets. bilkent.edu.tr This method has been shown to successfully produce large 2D sheets with lateral dimensions exceeding 20 µm. bilkent.edu.tr

| Reagent | Role | Typical Solvent |

|---|---|---|

| n-butyllithium (n-BuLi) | Lithium intercalation agent | Hexane |

| Deionized Water | Exfoliation agent (reacts with intercalated Li⁺) | N/A |

| Hexane, Ethanol, Water | Washing solvents | N/A |

Vapor Transport Methods

Surface-Assisted Chemical Vapor Transport (SACVT) is a specialized technique employed for the synthesis of this compound (TiS₂) nanostructures. researchgate.netinderscience.cominderscienceonline.com This method involves a chemical reaction between titanium and sulfur powders within a sealed and evacuated silica ampoule. researchgate.net The resulting titanium sulfide species (TiSₓ) are transported through the vapor phase to a substrate, often a titanium-coated silica wafer, where the nanostructures grow. researchgate.netinderscience.comresearchgate.net This approach allows for the fabrication of various nanometric morphologies, including flower-like structures and platelets. researchgate.net

The growth process is understood to follow a vapor-solid mechanism. d-nb.info Initially, titanium and sulfur vapor react to form unstable TiSₓ species in the gaseous phase. d-nb.info These gaseous intermediates are then transported to the substrate, where they can condense and form stable seeds for subsequent nanostructure growth. d-nb.info

The morphology and composition of the resulting nanostructures are highly dependent on key reaction parameters, primarily the temperature and the stoichiometric ratio of the reactants. gla.ac.uk Systematic studies have shown that precise control over these variables enables the selective synthesis of different titanium sulfide phases and shapes. gla.ac.uk For instance, a titanium-to-sulfur (Ti:S) ratio of 1:2 typically yields hexagonal 1T-TiS₂ structures. inderscience.comacs.org Increasing the proportion of sulfur, such as to a 1:4 ratio, facilitates the growth of titanium trisulfide (TiS₃) nanostructures, which can be converted to TiS₂ at elevated temperatures. inderscience.cominderscienceonline.com

Temperature plays a critical role in determining the final product. Well-crystallized TiS₂ has been successfully obtained at temperatures ranging from 550 °C to 850 °C. The specific morphology of the TiS₂ nanostructures can be tailored by adjusting the reaction temperature.

Research Findings on SACVT Synthesis of TiS₂:

Detailed research has demonstrated the ability to control the morphology of TiS₂ through temperature manipulation:

At 550 °C , the SACVT process yields microscale hexagonal plates of single-crystalline TiS₂. These plates have been observed with border lengths of approximately 7.8 µm and thicknesses around 156 nm.

Between 650 °C and 750 °C , the reaction produces distinct flower-like patterns. These structures are composed of TiS₂ plates, which act as "petals," surrounding a central particle of titanium.

At a higher temperature of 850 °C , the surface of the titanium foil substrate can be completely converted into a film of standing and overlapping TiS₂ microplates with thicknesses ranging from 100 to 400 nm.

Further increasing the temperature to 950 °C leads to the formation of porous films of titanium monosulfide (TiS).

The SACVT method can produce a variety of TiS₂ nanostructures, from flower-like growths composed of nanosheet "petals" approximately 10 nm thick to larger platelets that are microns across. inderscience.cominderscienceonline.com

Table 1: Effect of Temperature on TiS₂ Nanostructure Morphology via SACVT

| Reaction Temperature | Resulting TiS₂ Morphology | Reference |

| 550 °C | Microscale hexagonal plates (approx. 7.8 µm border, 156 nm thick) | |

| 650-750 °C | Flower-like patterns (TiS₂ plates as "petals" with Ti particle center) | |

| 850 °C | Complete conversion of Ti foil to standing/overlapping microplates |

Structural and Electronic Structure Engineering of Titanium Disulfide

Polymorphism and Layered Structures of TiS₂

The arrangement of atoms and the nature of the interactions between layers are fundamental to the properties of TiS₂.

Titanium disulfide can exist in different crystal structures, known as polytypes, which are characterized by the coordination of the titanium (Ti) atom with the sulfur (S) atoms and the stacking sequence of the layers. The two most prominent polytypes are the 1T and 2H phases.

The 1T polytype features an octahedral coordination geometry, where each titanium atom is surrounded by six sulfur atoms in an octahedral arrangement. researchgate.netmdpi.comrsc.org This structure corresponds to the space group P-3m1. researchgate.net The 1T phase is generally considered the more stable form of TiS₂ under ambient conditions. mdpi.comosti.gov It crystallizes in a layered CdI₂-like structure, consisting of sheets of face-sharing TiS₆ octahedra. researchgate.net These form distinct S-Ti-S sandwich layers. researchgate.net

The 2H polytype exhibits a trigonal prismatic coordination, where the titanium atom is positioned within a trigonal prism formed by six sulfur atoms. researchgate.netrsc.org While less common for TiS₂, this structure is prevalent in other TMDs like MoS₂. mdpi.comacs.org The primary distinction between the 1T and 2H polytypes lies in this local coordination of the metal atom. researchgate.net

In the layered structure of this compound, individual S-Ti-S slabs are stacked on top of one another. These layers are held together primarily by weak van der Waals forces. researchgate.netnih.gov This relatively weak interlayer interaction is a defining characteristic of TiS₂ and other 2D materials, allowing for processes like ion intercalation, where guest atoms or molecules can be inserted into the van der Waals gap between the layers. researchgate.netnih.govunipa.it

Although often described as weak, these interlayer forces are crucial in determining the bulk properties of the material. acs.org The stacking of monolayers significantly influences the electronic properties due to interlayer coupling. acs.org In pristine TiS₂, the stacking periodicity corresponds to a peak at approximately 15.7° in X-ray diffraction patterns, representing an interlayer distance of 5.69 Å. unipa.it The nature of this stacking can be affected by intercalation, which can alter the interlayer spacing and the relative alignment of the TiS₂ sheets. unipa.it

Investigation of 1T (Octahedral) and 2H (Trigonal Prismatic) Polytypes

Electronic Band Structure Investigations

The electronic properties of TiS₂ are highly tunable, a feature that is being extensively researched for applications in electronics and optoelectronics.

Quantum confinement effects in 2D materials mean that their electronic properties can be highly dependent on the number of layers. mdpi.comacs.org In the case of 1T-TiS₂, first-principles calculations have shown that the electronic band gap can be tuned by varying the number of stacked layers. researchgate.netresearchgate.net

Research indicates that a monolayer of TiS₂ has a band gap of 0.49 eV. researchgate.netresearchgate.net As the number of layers increases, the band gap systematically decreases, reaching a value of 0.40 eV in the bulk form. researchgate.netresearchgate.netresearchgate.net This reduction in the band gap is attributed to the effects of quantum confinement and the formation of sub-bands as the interlayer interactions become more significant. researchgate.net

| Number of TiS₂ Layers | Calculated Band Gap (eV) |

|---|---|

| 1 (Monolayer) | 0.49 |

| 2 (Bilayer) | 0.46 |

| 3 (Trilayer) | 0.44 |

| 4 | 0.42 |

| 5 | 0.41 |

| Bulk | 0.40 |

Data derived from first-principles calculations. researchgate.netresearchgate.net

Strain engineering, which involves applying mechanical stress to alter the lattice parameters of a material, is a powerful tool for modulating the electronic structure of 2D materials. chinesechemsoc.orgscholaris.ca The electronic and transport properties of TiS₂ can be significantly altered by the application of mechanical strain. researchgate.net Unlike bulk materials, 2D structures like TiS₂ can withstand considerable elastic strain before rupturing, making them ideal candidates for strain-tunable devices. scholaris.ca

The application of strain directly modifies the atomic spacing and lattice distortion, which in turn affects the orbital overlap and the electronic band structure. chinesechemsoc.org For TiS₂, applying a biaxial tensile strain of 4% has been shown to improve its properties for certain electrochemical applications by modifying its adsorption energies, which are intrinsically linked to its electronic structure. scholaris.ca The stability of the material under such moderate strain, with only a minor deviation of 0.02 Å in the Ti-S bond length, highlights the feasibility of this approach. scholaris.ca Theoretical studies show that both compressive and tensile strain can be used to tune the electronic properties of TiS₂. researchgate.net

The application of an external electric field is another effective method for tuning the electronic properties of this compound. researchgate.net Theoretical investigations show that introducing an external electric field can lead to significant changes in the electronic characteristics of the TiS₂ system and induce substantial modifications to its band gap. researchgate.net

The field causes a redistribution of electron density and can influence electronic transitions. arxiv.org While the changes in some properties, like the static dielectric constant, might be less pronounced for TiS₂ compared to related compounds like TiSe₂ and TiTe₂, the modulation is still evident. arxiv.org The ability to use an electric field to control properties has been demonstrated in devices where a TiS₂ nanosheet acts as an active component for THz wave modulation, indicating a direct influence of the field on the material's conductivity and electronic state. researchgate.net

Metal-Semiconductor Transitions in TiS2 Systems

The electronic nature of this compound (TiS₂) has been a subject of considerable discussion, with studies pointing to it being either a semimetal or a semiconductor. This ambiguity often arises from the material's sensitivity to stoichiometry and defects. Stoichiometric TiS₂ is now largely considered to be a semiconductor with a small indirect band gap. However, it is frequently observed to be heavily self-doped due to an excess of titanium atoms acting as intercalants within the van der Waals gaps, which pushes the Fermi level into the conduction band and imparts semimetallic or metallic character.

Several external and internal factors can induce transitions between semiconducting and metallic states in TiS₂ systems:

Pressure: Applying external pressure is a key method for tuning the electronic properties of TiS₂. An isostructural semiconductor-to-semimetal phase transition has been observed at pressures between 4 and 6 GPa. This transition is attributed to the closure of the energy bandgap under compression. Theoretical studies have modeled this transition as resulting from an indirect band overlap between the sulfur 3p-based valence band and the titanium 3d-based conduction band. In doped TiS₂ systems, an even more complex, unusual metal-semiconductor-metal transition has been reported under high pressure up to 70 GPa. The initial transition to a semiconducting state at around 17 GPa is linked to electron localization induced by intercalated Ti atoms, while re-metallization at higher pressures (above 30.5 GPa) is initiated by a crystal structure phase transition.

Intrinsic Defects: Point defects within the TiS₂ lattice significantly influence its electronic structure. The presence of titanium interstitials or sulfur vacancies increases the ratio of conductive Ti atoms to S atoms. This shifts the conduction bands toward the Fermi level, leading to a greater delocalization of electrons and inducing a local semiconductor-to-metal transition. The high conductivity often seen in TiS₂ samples is therefore explained by this heavy self-doping from intrinsic defects.

Intercalation/Doping: The intentional introduction of other atoms (intercalation or doping) is a powerful strategy to modify TiS₂'s electronic properties. The intercalation of elements can lead to charge transfer to the TiS₂ host, increasing carrier concentration and enhancing metallic behavior. For instance, self-intercalated Ti atoms in TiₘSₙ compounds can tune the electronic structure, causing transitions from a bipolar magnetic semiconductor to a half-semiconductor and then to a metal, depending on the concentration of the intercalated titanium.

The ability to control these transitions is crucial for the application of TiS₂ in various electronic and optoelectronic devices.

Low-Dimensional this compound Nanostructures

The properties of this compound can be further engineered by synthesizing it in the form of low-dimensional nanostructures. These structures, including nanotubes, monolayers, and fullerene-like nanoparticles, exhibit unique electronic and physical characteristics distinct from their bulk counterpart.

Synthesis and Characterization of TiS₂ Nanotubes

This compound nanotubes have been successfully synthesized using various methods, most notably through a low-temperature gas-phase reaction. rsc.org One established method involves heating titanium(IV) chloride (TiCl₄) in a stream of hydrogen (H₂) and hydrogen sulfide (H₂S) at a relatively low temperature of 450°C. rsc.org This process yields high-purity, multi-walled TiS₂ nanotubes with open-ended tips. rsc.org

Characterization of these nanostructures reveals typical outer diameters of approximately 20 nm, inner diameters of around 10 nm, and lengths ranging from 2 to 5 micrometers. rsc.orgresearchgate.net The interlayer spacing is approximately 0.57 nm, which is consistent with the hexagonal P3m1 phase of 1T-type TiS₂. rsc.orgresearchgate.net These nanotubes are noted to be more sensitive to electron beams compared to the more stable HfS₂ and ZrS₂ nanotubes. rsc.org

| Property | Value | Source(s) |

| Synthesis Method | Low-temperature gas reaction (TiCl₄ + H₂S) | rsc.org |

| Outer Diameter | ~20 nm | rsc.orgresearchgate.net |

| Inner Diameter | ~10 nm | rsc.orgresearchgate.net |

| Average Length | 2–5 µm | rsc.orgresearchgate.net |

| Interlayer Spacing | ~0.57 nm | rsc.orgresearchgate.net |

| Crystal Structure | Hexagonal (1T symmetry) | rsc.orgresearchgate.net |

The electronic properties of TiS₂ nanotubes are intrinsically linked to their geometric structure, specifically their diameter and chirality. acs.orgresearchgate.net Theoretical studies show that unlike bulk TiS₂, which is a semimetal, all single-walled TiS₂ nanotubes are semiconductors, irrespective of their chirality. researchgate.netucsd.edu A key finding is that the band gap of these nanotubes decreases as their radius decreases. ucsd.edu

Furthermore, the structure of nanotubes with small diameters can significantly depart from a simple rolled-up sheet, exhibiting intrinsic twists and axial prestrains that influence their electronic behavior. acs.orgresearchgate.net The electronic properties are therefore dependent on the wall structure, diameter, and chirality, opening possibilities for tuning their characteristics for specific applications. acs.orgresearchgate.net Torsional deformations have also been identified as a powerful method to engineer the electronic properties, with the potential to induce semiconductor-to-metal transitions. arxiv.org It is important to note that structural defects, such as vacancies, can alter this semiconducting nature, inducing metal-like conductivity in otherwise ideal nanotubes. researchgate.net

The formation and stability of TiS₂ nanotubes are rooted in the material's layered crystal structure. The 1T structure, which is the thermodynamically stable form for bulk TiS₂, is also the stable configuration for the nanotubes. ucsd.edu The driving force for the formation of tubular structures from layered compounds is attributed to the energy gain from seaming dangling bonds at the edges of 2D nanosheets, which compensates for the strain energy of bending the layers. unizar.es

The synthesis of TiS₂ nanotubes via chemical vapor transport (CVT) suggests a growth mechanism that occurs atom-by-atom, potentially involving screw dislocations, which would be analogous to the growth of other chiral nanostructures. unizar.es While single-walled TiS₂ nanotubes have been the subject of extensive theoretical modeling, they have not been observed experimentally, with synthesized nanotubes typically being multi-walled. researchgate.netsemi.ac.cn This is because the van der Waals forces between layers in multi-wall structures provide additional stability. semi.ac.cn Theoretical calculations show that the strain energy of forming a nanotube from a flat TiS₂ sheet is higher than for carbon but that chirality does not significantly influence this energy. semi.ac.cn

Chirality and Diameter Dependence of Electronic Properties

Planar Nanostructures: Monolayers and Nanostripes

Two-dimensional (2D) nanostructures of TiS₂, such as monolayers and nanostripes, represent another class of materials with distinct properties. Monolayer TiS₂, the lightest member of the transition metal dichalcogenide family, can be produced by methods like liquid-phase chemical exfoliation. nih.govacs.org These nanosheets can have lateral sizes of several micrometers. acs.org

Theoretically, TiS₂ monolayers are predicted to be semiconductors, a key difference from the semimetallic nature of their bulk counterpart. researchgate.netresearchgate.net The transition from semiconductor to semimetal is predicted to occur as the number of layers increases, with a film becoming semimetallic at around 10-11 layers. ucsd.eduresearchgate.net Atomic models for quasi-one-dimensional nanostripes have also been proposed and studied theoretically. researchgate.net These 1D and 2D nanostructures are found to be most stable in the octahedral 1T phase, similar to the bulk crystal. researchgate.net However, a significant challenge with these planar nanostructures is their chemical stability, as they are prone to oxidation, particularly in aqueous environments. nih.govacs.org

Fullerene-like Materials and Nanoclusters

In addition to planar and tubular forms, TiS₂ can form closed-cage, zero-dimensional nanostructures known as inorganic fullerene-like (IF) nanoparticles and nanoclusters. acs.orgresearchgate.net These IF-TiS₂ nanoparticles have been synthesized via a gas-phase reaction between TiCl₄ and H₂S in a specialized reactor. ingentaconnect.combenthamdirect.com

The resulting nanoparticles are highly spherical, with diameters typically ranging from 60 to 120 nm, and consist of up to 100 concentric, nested layers of TiS₂. researchgate.netingentaconnect.comresearchgate.net The growth mechanism is proposed to be a process of nucleation and growth, which differs from the mechanism observed for other IF materials like WS₂. ingentaconnect.combenthamdirect.com These perfectly spherical nanostructures are of interest for applications such as solid-state lubricants, where they can reduce friction by acting as nanoscale ball bearings. researchgate.net

Nanodiscs and Their Structural Attributes

This compound can be synthesized in the form of nanodiscs, a unique morphology that has been achieved through methods like solid-state reactions. researchgate.net These nanostructures exhibit a crystalline, hexagonal structure, as confirmed by X-ray diffraction (XRD) analysis. researchgate.net The lattice parameters for these nanodiscs have been reported as a = 3.40 Å, b = 3.40 Å, and c = 5.68 Å, which are consistent with established values for bulk TiS2. researchgate.net Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have been instrumental in confirming the nanodisc morphology and determining the size of the nanoparticles. researchgate.net

Defect Engineering in TiS2

Defect engineering is a powerful strategy to modify the properties of materials. In TiS2, this can be achieved by manipulating its stoichiometry and creating vacancies.

Role of Non-Stoichiometry (Ti1+xS2) and Defect Concentrations

This compound often exhibits non-stoichiometry, commonly in the form of excess titanium atoms that intercalate into the van der Waals gaps between the TiS2 layers, creating a structure denoted as Ti1+xS2. reading.ac.uk This self-intercalation of titanium acts as a donor, increasing the carrier concentration in the material. reading.ac.ukresearchgate.net Consequently, this leads to a decrease in both electrical resistivity and the Seebeck coefficient. reading.ac.uk The presence of these interstitial titanium atoms also introduces structural disorder, which enhances phonon scattering and results in a reduction of the lattice thermal conductivity. reading.ac.ukresearchgate.net The extent of non-stoichiometry, and therefore the concentration of defects, is influenced by factors such as temperature and the partial pressures of the constituent elements during synthesis. uio.no

Impact of Sulfide Cluster Vacancies (CV-TiS2-x) on Electronic Properties

A novel approach to defect engineering in TiS2 involves the creation of sulfide cluster vacancies (CV-TiS2-x). rsc.orghaozhenjia.com The introduction of these vacancies has a significant impact on the electronic structure of the material. Theoretical calculations have shown that cluster vacancies can effectively modify the Fermi level. rsc.orgresearchgate.net Specifically, the presence of sulfur vacancies can induce a high density of states near the Fermi level, which can be beneficial for certain applications. researchgate.net This modification of the electronic structure is a key factor in enhancing the material's electrochemical stability within liquid organic electrolyte systems. rsc.orgresearchgate.net

Influence of Vacancies on Electrochemical Reversibility and Stability

The presence of vacancies, particularly sulfide vacancies, plays a crucial role in the electrochemical performance of TiS2. The introduction of titanium vacancies has been shown to improve the cycling ability and enhance the kinetic performance of TiS2 as an electrode material. researchgate.net These vacancies can help alleviate the microscopic stress and strain that occur during ion intercalation, thereby mitigating volume expansion and maintaining structural stability. researchgate.net Furthermore, titanium vacancies can influence the insertion sites of alkali metal ions, which helps to stabilize the crystal structure. researchgate.net

Similarly, sulfide cluster vacancies (CV-TiS2-x) contribute to improved electrochemical reversibility. rsc.org The positively charged sulfur vacancies lead to an expanded interplanar spacing, which allows the material to retain its structural integrity during the insertion of ions like lithium. rsc.org This enhanced structural stability is critical for achieving long cycle life in battery applications. rsc.org In some cases, the introduction of sulfur vacancies has been linked to the promotion of anionic redox reactions involving (S2)2- species, which can contribute to a higher reversible capacity. rsc.org However, it is also noted that the intercalation reaction in TiS2 may only be partially reversible initially, with reversibility improving over subsequent cycles. polyu.edu.hk The formation of Ti-O related compounds during prolonged cycling can reduce this reversibility. polyu.edu.hk

High-Pressure Structural Transformations

The application of high pressure can induce significant changes in the crystal structure of this compound. High-pressure X-ray diffraction studies have revealed that TiS2 undergoes a phase transformation at approximately 20.7 GPa, with further structural changes observed at 26.3 GPa. researchgate.netwikipedia.org The exact structure of the high-pressure phase is yet to be fully determined. researchgate.net

Advanced Characterization Techniques in Tis2 Research

Diffraction-Based Techniques

Diffraction methods are indispensable for elucidating the crystalline structure of materials. By analyzing the scattering pattern of incident waves, researchers can determine atomic arrangements with high precision.

X-ray Diffraction (XRD) for Structural and Phase Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural and phase analysis of TiS₂. malvernpanalytical.com It allows for the non-destructive determination of chemical composition, crystal structure, and other physical properties of crystalline materials. malvernpanalytical.commdpi.com TiS₂ typically crystallizes in the trigonal P-3m1 space group, forming a layered structure where a layer of titanium atoms is sandwiched between two layers of sulfur atoms. materialsproject.orgwikipedia.org These layers are held together by weak van der Waals forces. wikipedia.org

The XRD pattern of TiS₂ exhibits characteristic peaks corresponding to its crystal planes. For instance, single-crystal TiS₂ aligned along the (001) plane shows distinct peaks for the (001), (002), (003), and (004) planes. hqgraphene.com Powder X-ray diffraction (PXRD) is also widely used to analyze the phase purity and crystal structure of TiS₂ powders. hqgraphene.comresearchgate.net

The lattice parameters of TiS₂, which define the size and shape of the unit cell, can be precisely determined from XRD data. Experimental values for the lattice constants are typically around a = 3.40–3.41 Å and c = 5.69–5.70 nm. pveducation.orgrsc.org The Ti-S bond length has been determined to be approximately 2.423–2.43 Å. wikipedia.orgrsc.org High-pressure XRD studies have shown that the compression of TiS₂ is anisotropic, with the c-axis being significantly more compressible than the a-axis. researchgate.net A phase transformation has been observed to begin at approximately 20.7 GPa. researchgate.net

Table 1: Experimentally Determined Lattice Parameters for Titanium Disulfide

| Parameter | Value | Source |

| a | 3.40 Å | pveducation.org |

| c | 5.69 Å | pveducation.org |

| Ti-S bond length | 2.43 Å | rsc.org |

| Space Group | P-3m1 | materialsproject.orgwikipedia.org |

| Crystal System | Trigonal | materialsproject.org |

In-Situ XRD for Monitoring Dynamic Processes

In-situ X-ray diffraction is a powerful technique for monitoring real-time structural changes in materials under specific operating conditions, such as during electrochemical cycling in batteries or under varying temperatures and atmospheres. msesupplies.commdpi.comsciopen.com This allows researchers to observe dynamic processes like phase transitions, crystal structure evolution, and reaction mechanisms as they happen. msesupplies.com

In the context of TiS₂ research, in-situ XRD is particularly valuable for studying the intercalation and de-intercalation of ions (e.g., Li⁺, Na⁺) into the van der Waals gaps of the layered structure, a fundamental process in battery applications. rsc.org For example, during the lithiation of TiS₂, the reaction proceeds as a single-phase process where Li ions insert into the layers, causing an expansion of the lattice parameters without changing the P-3m1 space group. stonybrook.edu In contrast, the sodiation of TiS₂ involves more complex structural changes, with the potential for intermediate phases and a change in the crystal symmetry. rsc.orgstonybrook.edu In-situ synchrotron XRD has also been employed to investigate the high-temperature reactions between titanium and air under laser irradiation, providing detailed insights into the formation of titanium oxides and nitrides. nih.gov

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to probe various properties. It provides valuable information about lattice vibrations, elemental composition, oxidation states, and the local atomic and electronic structure of TiS₂.

Raman Spectroscopy for Lattice Vibrations and Layer Number Determination